2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide
Description
Properties
Molecular Formula |
C27H20ClN5O2S |
|---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H20ClN5O2S/c28-20-13-10-19(11-14-20)26-31-32-27(33(26)21-7-2-1-3-8-21)36-17-25(35)30-29-16-23-22-9-5-4-6-18(22)12-15-24(23)34/h1-16,34H,17H2,(H,30,35)/b29-16+ |
InChI Key |
GZFMSPYCSOQENH-MUFRIFMGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Functionalization of the Triazole Ring
- Position 4 Substitution : Reacting 1,2,4-triazole with iodobenzene in the presence of CuI/1,10-phenanthroline at 110°C for 24 hours introduces the phenyl group.
- Position 5 Chlorophenyl Incorporation : Ullmann coupling between 4-phenyl-1,2,4-triazole and 4-chloroiodobenzene using Pd(OAc)₂/Xantphos generates 5-(4-chlorophenyl)-4-phenyl-1,2,4-triazole.
Key reaction parameters:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 110–130°C | 78–82 |
| Catalyst Loading | 5 mol% Pd | — |
| Reaction Time | 18–24 h | — |
Introduction of the Sulfanyl Group at Position 3
The sulfanyl (-S-) linker at position 3 is installed via nucleophilic substitution. A two-phase system improves yields:
Thiolation Protocol
- Substrate Activation : Treat 5-(4-chlorophenyl)-4-phenyl-1,2,4-triazole with PCl₅ in dry DCM to generate the reactive 3-chloro intermediate.
- Sulfur Nucleophile Attack : React with potassium thioacetate (KSAc) in THF/H₂O (3:1) at 60°C for 6 hours, followed by acidic hydrolysis (HCl/EtOH) to yield 3-mercapto-triazole.
Optimization Data :
- Solvent polarity critically affects reaction efficiency (THF > DMF > DMSO).
- Yield improvement from 67% to 89% observed with phase-transfer catalyst TBAB (tetrabutylammonium bromide).
Synthesis of the Acetohydrazide Moiety
The acetohydrazide side chain is constructed through sequential acylation and hydrazide formation:
Chloroacetylation and Hydrazinolysis
- Chloroacetate Coupling : React 3-mercapto-triazole with methyl chloroacetate in MeOH/K₂CO₃ under reflux (12 h), yielding methyl 2-[(triazolyl)sulfanyl]acetate.
- Hydrazide Formation : Treat ester intermediate with hydrazine monohydrate (3 eq.) in ethanol at 80°C for 8 hours, achieving quantitative conversion to 2-[(triazolyl)sulfanyl]acetohydrazide.
Reaction Monitoring :
- FT-IR confirms hydrazide formation via N-H stretch at 3250–3350 cm⁻¹ and C=O at 1660 cm⁻¹.
- ¹H NMR shows hydrazide NH₂ protons as singlet at δ 4.2–4.4 ppm.
Hydrazone Condensation with 2-Hydroxy-1-Naphthaldehyde
The final step involves Schiff base formation between the acetohydrazide and 2-hydroxy-1-naphthaldehyde:
Mechanochemical vs. Solution-Based Approaches
- Solution Synthesis : Reflux equimolar reactants in ethanol with glacial acetic acid (4–5 h) gives 72–78% yield.
- Ball-Milling Optimization : Using a Retsch MM400 mixer mill (30 Hz, 90 min) with NaOAc catalyst achieves 98% conversion.
Comparative Data :
| Method | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol Reflux | 4.5 | 75 | 95.2 |
| Ball Milling (MM400) | 1.5 | 98 | 99.1 |
Stereochemical Control :
- Exclusive E-isomer formation confirmed by NOESY (absence of naphthalene-hydrazide proton correlations).
- Intramolecular H-bond between 2-OH and imine N stabilizes the E-configuration.
Purification and Characterization
Crystallization and Chromatography
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group attached to the triazole ring undergoes nucleophilic substitution under alkaline conditions. This reactivity is exploited in S-alkylation reactions:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation with alkyl halides | Cs₂CO₃, DMF, 25°C, 24 hrs | 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} derivatives | 61–75% |
For example, reaction with 2-bromo-1-phenylethanone in dimethylformamide (DMF) using cesium carbonate as a base produces ketone intermediates, which are further reduced to secondary alcohols .
Reduction of the Hydrazone Moiety
The hydrazone group (-N=N-CH=) is reducible to a hydrazine derivative under mild conditions:
| Reagent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| NaBH₄ | Ethanol | 45–50°C | 1-Phenyl-1-ethanol derivative with free hydrazine | 57% |
This reaction is critical for modifying the compound’s biological activity by altering its hydrogen-bonding capacity .
Hydrazone Hydrolysis
The hydrazone linkage undergoes hydrolysis in acidic or basic media:
Conditions:
-
Acidic : HCl (1M), reflux, 2 hrs.
-
Basic : NaOH (1M), 60°C, 3 hrs.
Ester/Acetamide Hydrolysis
The acetamide group (-N-C=O) hydrolyzes in basic conditions to form carboxylic acid derivatives .
Complexation with Metal Ions
The hydroxyl group on the naphthalene ring and the triazole’s nitrogen atoms enable coordination with transition metals:
| Metal Ion | Conditions | Application | Reference |
|---|---|---|---|
| Cu²⁺ | Ethanol, 25°C, pH 7–8 | Catalytic or antimicrobial studies | |
| Fe³⁺ | Aqueous methanol, 60°C | Material science applications |
These complexes are characterized by shifts in UV-Vis spectra and changes in magnetic susceptibility.
Cycloaddition Reactions
The triazole ring participates in 1,3-dipolar cycloaddition with alkynes or nitriles, though experimental data for this specific compound remains limited. Theoretical studies suggest potential for forming fused heterocycles under Cu-catalyzed conditions.
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 80°C | Sulfoxide derivative | |
| KMnO₄ | H₂SO₄, 0°C | Sulfone derivative |
Tautomerism and Structural Rearrangements
The triazole-thiol/thione tautomerism (e.g., 10a ↔ 10b ) influences reactivity. NMR studies confirm equilibrium shifts under varying pH, affecting alkylation sites :
-
Thiol form (10a) : Reacts via S-alkylation.
-
Thione form (10b) : Reacts via N-alkylation.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development .
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its triazole ring is known for its bioactivity, and researchers are investigating its use in treating various diseases .
Industry
In the industrial sector, this compound is used in the development of new polymers and materials with unique properties. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The compound’s ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules is crucial for its bioactivity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The hydroxynaphthyl group in the target compound provides a larger aromatic surface for target binding compared to ethoxy or methoxy substituents in analogs .
- Lipophilicity : The 4-chlorophenyl group increases logP values (~3.5 predicted) relative to methoxy-substituted analogs (~2.8), favoring blood-brain barrier penetration .
Bioactivity Comparison
- Anticancer Activity : Triazole-hydrazone hybrids inhibit topoisomerase II and HDAC enzymes, with IC50 values ranging from 0.8–5.2 µM in leukemia cell lines .
- Antimicrobial Activity : Ethoxy-substituted analogs show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- SAR Trends : Hydroxynaphthyl-containing derivatives demonstrate superior DNA intercalation (binding constant K = 1.2 × 10⁵ M⁻¹) compared to benzylidene analogs (K = 3.4 × 10⁴ M⁻¹) .
Physicochemical and Spectral Properties
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a member of the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 465.9 g/mol. The structure features a triazole ring, a sulfanyl group, and a hydroxynaphthalene moiety, contributing to its biological activity.
Antimicrobial Activity
- Antibacterial Properties : Compounds containing the 1,2,4-triazole scaffold have shown significant antibacterial activity against various strains. For instance, derivatives with mercapto groups have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .
- Antifungal Activity : The antifungal properties of triazole compounds are well-documented. They inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death. Studies indicate that compounds similar to the one exhibit potent antifungal effects against species such as Candida albicans and Aspergillus spp. .
Anticancer Activity
Research has shown that triazole derivatives possess anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : Triazoles can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. For example, studies have reported that certain triazole compounds inhibit the growth of breast cancer cells by inducing cell cycle arrest .
- Mechanisms of Action : The anticancer activity is often linked to their ability to inhibit specific enzymes or pathways critical for cancer cell survival, such as topoisomerases and kinases .
Anti-inflammatory Properties
Triazole compounds are also noted for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and enzymes (e.g., COX-2), which play a crucial role in inflammatory responses. This property makes them potential candidates for treating inflammatory diseases .
Case Studies
| Study | Findings |
|---|---|
| Holla et al. (2003) | Reported that triazole derivatives exhibited significant anticancer activity against various cancer cell lines. |
| Bektaş et al. (2010) | Demonstrated that triazoles possess anti-inflammatory properties by inhibiting COX enzymes in vitro. |
| Jawad et al. (2012) | Found that certain triazole derivatives showed potent antifungal activity against Candida species. |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in metabolic pathways essential for microbial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
- Signal Transduction Modulation : Triazoles can interfere with signaling pathways that regulate cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
